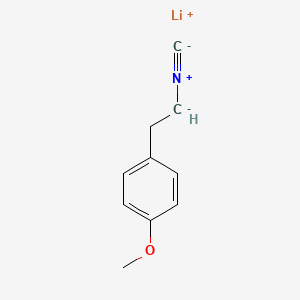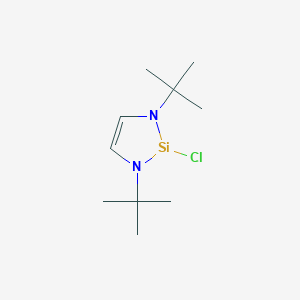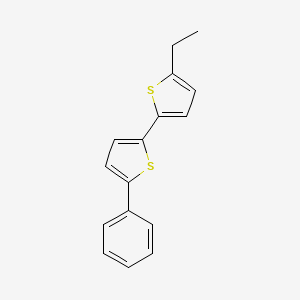
Dragabine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dragabine is a novel compound belonging to the azahomoaporphine class of heterocyclic compounds. It was first isolated from the plants Guatteria sagotiana and Meiogyne virgata, which are part of the Annonaceae family . The structure of this compound includes a unique azahomoaporphine skeleton, which distinguishes it from other related compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dragabine involves several steps, starting from simple organic molecules. The key steps include the formation of the azahomoaporphine skeleton through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various catalysts may be employed to improve the yield and selectivity of the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. The purification of this compound would involve techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Dragabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or oxygen atoms.
科学研究应用
Dragabine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has shown potential in biological studies due to its interaction with various biological targets. It is used in the study of enzyme inhibition and receptor binding.
Medicine: this compound is being investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an anti-cancer agent.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of Dragabine involves its interaction with specific molecular targets in the body. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to Dragabine include other azahomoaporphine derivatives such as northis compound. These compounds share the same core structure but differ in their functional groups and side chains.
Uniqueness
What sets this compound apart from other similar compounds is its unique azahomoaporphine skeleton, which imparts distinct chemical and biological properties. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
107030-45-5 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
11-methyl-3,5-dioxa-11,13-diazapentacyclo[10.8.1.02,6.08,21.015,20]henicosa-1(21),2(6),7,13,15,17,19-heptaene |
InChI |
InChI=1S/C18H16N2O2/c1-20-7-6-11-8-14-17(22-10-21-14)16-13-5-3-2-4-12(13)9-19-18(20)15(11)16/h2-5,8-9,18H,6-7,10H2,1H3 |
InChI 键 |
IYXPLTSTKGDBLL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC3=C(C4=C2C1N=CC5=CC=CC=C54)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)
![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)

![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)


![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
